1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. This particular compound is notable for its unique structural characteristics, which make it a subject of interest across various scientific research domains, particularly in pharmacology and organic synthesis.
The compound can be synthesized through the reaction of 2-methylpiperazine with 2-phenylethanone, typically under specific conditions that may involve solvents and catalysts to optimize yield and purity. This method is common in both laboratory and industrial settings, where efficiency and product quality are crucial .
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one is classified as a piperazine derivative. Piperazines are cyclic compounds containing two nitrogen atoms in a six-membered ring. This compound's structure includes both a piperazine moiety and a phenyl group, contributing to its potential pharmacological properties.
The synthesis of 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one generally follows a straightforward pathway:
The synthesis often involves monitoring reaction progress using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure optimal yield and purity of the final product. Yield optimization may also include adjusting temperature, reaction time, and concentration of reactants .
The molecular formula for 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one is C13H18N2O. Its structure can be represented by the following key identifiers:
Property | Value |
---|---|
Molecular Weight | 218.29 g/mol |
IUPAC Name | 1-(2-Methylpiperazin-1-yl)-2-phenylethanone |
InChI | InChI=1S/C13H18N2O/c1-11-10... |
InChI Key | SMDZTRJGADQMTK-NSHDSACASA-N |
Canonical SMILES | CC1CNCCN1C(=O)CC2=CC=CC=C2 |
The compound exhibits chirality due to the presence of a stereocenter at the piperazine ring, which can influence its biological activity .
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one can participate in various chemical reactions:
The specific outcomes of these reactions depend on the conditions used, including temperature, solvent choice, and concentrations of reagents. Monitoring these reactions typically involves spectroscopic methods such as nuclear magnetic resonance or mass spectrometry to confirm product formation .
The mechanism of action for 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one primarily involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound modulates physiological processes such as smooth muscle contraction and neurotransmitter release. This interaction is crucial for its potential therapeutic effects in various conditions related to cardiovascular health and neurological functions .
The physical properties of 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one include:
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into its functional groups and molecular interactions .
The applications of 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one span several fields:
Research continues into its efficacy against various biological targets, making it a valuable compound in drug discovery programs .
Piperazine derivatives constitute a cornerstone of modern medicinal chemistry, prized for their exceptional versatility in optimizing drug-like properties. The piperazine ring—a six-membered heterocycle featuring two nitrogen atoms at positions 1 and 4—serves as a conformational scaffold that positions pharmacophoric groups for optimal target interactions. Its incorporation significantly enhances aqueous solubility due to the basic nitrogen atoms (pKa ~9.5), which facilitate salt formation and improve bioavailability [7]. Additionally, the ring’s symmetry allows for diverse substitution patterns, enabling medicinal chemists to fine-tune metabolic stability, membrane permeability, and binding affinity [5] [7].
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one exemplifies these advantages. Its structure combines an N-acylpiperazine moiety with a chiral 2-methyl substituent, creating a stereochemical handle for selective target engagement. The phenylacetyl group adjacent to the carbonyl provides lipophilicity, balancing the hydrophilic piperazine core. This molecular duality—hydrophilic head and hydrophobic tail—is a recurring motif in CNS-active and anticancer agents, as evidenced by FDA-approved drugs like vortioxetine (antidepressant) and palbociclib (CDK4/6 inhibitor) [3] [7].
Feature | Description |
---|---|
Molecular Formula | C₁₃H₁₈N₂O |
Piperazine Substitution | 1-Acyl (ketoamide), 2-Methyl (chiral center) |
Key Functional Groups | Carbonyl (hydrogen-bond acceptor), Basic piperazine N⁴ (hydrogen-bond donor) |
Stereochemistry | (S)-configuration at 2-methylpiperazine critical for target selectivity |
The α-ketoamide group (–CO–CO–) in 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one is a versatile pharmacophore with dual functionality: it acts as a hydrogen-bond acceptor and participates in covalent interactions with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. This moiety enhances binding affinity and selectivity, particularly in protease inhibitors and kinase-targeted therapies [3] [5]. For instance, in antiviral agents like boceprevir, the ketoamide forms reversible covalent adducts with catalytic serine, while in piperazine-based kinase inhibitors (e.g., ribociclib), it stabilizes hydrophobic pockets via van der Waals interactions [3].
In this compound, the ketoamide bridges the 2-methylpiperazine and phenyl groups, creating a planar electrophilic center conjugated with the aromatic ring. This arrangement facilitates π-stacking with protein aromatic residues and optimizes electron delocalization for enhanced binding. Computational studies reveal that such α-ketoamide-piperazine hybrids exhibit superior pharmacokinetic profiles compared to ester or amide analogs, due to balanced LogP values (1.5–2.5) and metabolic resistance to esterases [5] [3].
Drug Name | Therapeutic Class | Role of α-Ketoamide-Piperazine |
---|---|---|
Palbociclib | CDK4/6 Inhibitor | Enhances kinase binding affinity and aqueous solubility |
Vortioxetine | Antidepressant | Facilitates serotonin receptor modulation |
Avapritinib | Tyrosine Kinase Inhibitor | Stabilizes active conformation via hydrophobic interactions |
Piperazine’s journey in drug discovery began in the 1950s with anthelmintic applications (e.g., piperazine citrate), exploiting its basicity to paralyze helminths. By the 1970s, its role expanded to antipsychotics (aripiprazole) and antihypertensives (prazosin), where it served as a solubilizing linker [7] [8]. The 2000s marked a paradigm shift: piperazine evolved from a passive solubilizer to an active pharmacophore in kinase inhibitors and receptor modulators. FDA approvals of palbociclib (2015) and ribociclib (2017) highlighted piperazine’s utility in cyclin-dependent kinase inhibition, with the ring’s nitrogen atoms forming critical hydrogen bonds with the kinase hinge region [3].
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one represents a contemporary iteration of this evolution. Its chiral methyl group addresses earlier limitations of symmetric piperazines by introducing stereoselectivity—mirroring advances in drugs like cariprazine (D₃/D₂ partial agonist). Furthermore, the ketoamide linker replaces traditional sulfonamides or alkyl chains, reducing off-target interactions and improving CNS penetration [5] [7]. This compound’s synthesis—often via Buchwald–Hartwig coupling or nucleophilic substitution—showcases modern methodologies enabling rapid piperazine diversification [3] .
Era | Drug Examples | Piperazine Role | Therapeutic Advance |
---|---|---|---|
1970s | Prazosin | Solubilizing linker | α₁-Adrenergic antagonism for hypertension |
1990s | Aripiprazole | Conformational scaffold | Dopamine D₂ partial agonism for psychosis |
2010s | Palbociclib | Kinase hinge-binding motif | CDK4/6 inhibition for breast cancer |
2020s | 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one | Chiral ketoamide for target selectivity | Prototype for kinase/GPCR modulation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0